N-(4-fluorophenyl)-8-methyl-4H-thieno[3,2-c]thiochromene-2-carboxamide
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Overview
Description
N-(4-fluorophenyl)-8-methyl-4H-thieno[3,2-c]thiochromene-2-carboxamide is a complex organic compound characterized by its unique thieno[3,2-c]thiochromene structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-8-methyl-4H-thieno[3,2-c]thiochromene-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the thieno[3,2-c]thiochromene core, followed by the introduction of the 4-fluorophenyl and carboxamide groups. Common reagents used in these reactions include fluorobenzene derivatives, thiochromene precursors, and carboxylating agents. The reaction conditions often involve the use of catalysts, solvents like dichloromethane or ethanol, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)-8-methyl-4H-thieno[3,2-c]thiochromene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds, affecting the compound’s reactivity.
Substitution: This reaction involves replacing one functional group with another, which can modify the compound’s chemical behavior.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary but often involve specific temperatures, solvents, and catalysts to drive the reactions efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives, each with unique properties.
Scientific Research Applications
N-(4-fluorophenyl)-8-methyl-4H-thieno[3,2-c]thiochromene-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s interactions with biological molecules are explored to understand its potential as a therapeutic agent.
Medicine: Research focuses on its potential use in drug development, particularly for conditions where its unique structure may offer therapeutic benefits.
Industry: The compound is investigated for its potential use in materials science, including the development of novel polymers and electronic materials.
Mechanism of Action
The mechanism by which N-(4-fluorophenyl)-8-methyl-4H-thieno[3,2-c]thiochromene-2-carboxamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s unique structure allows it to fit into binding sites with high specificity, influencing the activity of its targets and resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-fluorophenyl)-2H-1,3-benzodioxole-5-carboxamide
- N-(4-fluorophenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide
Uniqueness
N-(4-fluorophenyl)-8-methyl-4H-thieno[3,2-c]thiochromene-2-carboxamide stands out due to its thieno[3,2-c]thiochromene core, which imparts unique electronic and steric properties. This structure differentiates it from other similar compounds, potentially offering distinct advantages in terms of reactivity, stability, and biological activity.
Properties
IUPAC Name |
N-(4-fluorophenyl)-8-methyl-4H-thieno[3,2-c]thiochromene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FNOS2/c1-11-2-7-16-15(8-11)18-12(10-23-16)9-17(24-18)19(22)21-14-5-3-13(20)4-6-14/h2-9H,10H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATEXKZWGNXBTPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)SCC3=C2SC(=C3)C(=O)NC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FNOS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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